

Introduction: Unveiling the Utility of a Core Chemical Building Block

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Compound of Interest

Compound Name: **2-Bromophenol**

Cat. No.: **B7767706**

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2-Bromophenol (ortho-bromophenol) is an organobromine compound with the chemical formula $\text{BrC}_6\text{H}_4\text{OH}$. It consists of a phenol ring where a bromine atom is substituted at the ortho position (carbon 2) relative to the hydroxyl group.^[1] This substitution pattern imparts a unique set of physical and chemical properties, establishing **2-Bromophenol** as a vital intermediate in a multitude of synthetic applications.^[1] At room temperature, it typically presents as a clear, colorless to slightly yellow or red oily liquid, often with an unpleasant, phenolic odor.^{[2][3]} Its utility is most pronounced in the pharmaceutical and agrochemical industries, where it serves as a precursor for more complex molecules and as an intermediate for fine chemicals.^{[1][4][5]} This guide provides a comprehensive overview of its fundamental properties, spectroscopic signature, safety protocols, and synthetic relevance for researchers and development professionals.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of **2-Bromophenol** dictate its behavior in various solvents and reaction conditions. The interplay between the polar hydroxyl group and the electronegative bromine atom on the aromatic ring governs its solubility, acidity, and thermal properties.^{[1][4]}

Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ BrO	[2]
Molecular Weight	173.01 g/mol	[2]
CAS Number	95-56-7	[2]
Appearance	Clear colorless to yellow/red oily liquid; may also be an off-white to yellow crystalline solid.	[2][3][4]
Odor	Unpleasant, phenolic	[2]
Melting Point	3-7 °C (lit.)	
Boiling Point	195 °C (lit.)	[6]
Density	1.492 g/mL at 25 °C (lit.)	[6]
Flash Point	42 °C (107.6 °F) closed cup	[2][3]
pKa	8.45 (at 25 °C)	[2][6]
Refractive Index (n ₂₀ /D)	1.589 (lit.)	[6]
Solubility	Soluble in water, ethanol, ether, acetone, and alkali. Slightly soluble in chloroform.	[2][4][7]

Causality Behind Properties:

- Acidity (pKa): The pKa of 8.45 indicates that **2-Bromophenol** is a weak acid, slightly stronger than phenol itself (pKa ≈ 10). The electron-withdrawing inductive effect of the ortho-bromine atom helps to stabilize the resulting phenoxide anion, thus increasing acidity. This property is crucial for reactions involving deprotonation, such as Williamson ether synthesis.
- Solubility: The presence of the hydroxyl group allows for hydrogen bonding, conferring some solubility in polar solvents like water and ethanol.[4] However, the bulky, nonpolar brominated benzene ring provides significant hydrophobic character, making it readily soluble in organic solvents like ether and chloroform.[4] In basic conditions, it deprotonates to form the phenolate ion, which significantly increases its aqueous solubility.[4]

- Boiling Point: The relatively high boiling point of 195 °C is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules, which requires significant energy to overcome.

Molecular Structure and Identification

Visualizing the structure of **2-Bromophenol** is fundamental to understanding its reactivity and spectroscopic output.

Caption: Molecular structure of **2-Bromophenol**.

Spectroscopic Profile: The Analytical Fingerprint

Spectroscopic analysis is essential for the verification and characterization of **2-Bromophenol**. Each technique provides unique structural information.

Technique	Key Features and Expected Values	Source(s)
¹ H NMR	Aromatic region (approx. 6.8-7.6 ppm) will show a complex multiplet pattern for the 4 non-equivalent protons on the benzene ring. A broad singlet for the hydroxyl proton (-OH) will also be present, with its chemical shift being concentration and solvent dependent.	[2]
¹³ C NMR	Expect 6 distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group (C-OH) will be the most downfield (approx. 150-155 ppm). The carbon bonded to bromine (C-Br) will appear around 110-115 ppm. The other four aromatic carbons will resonate between 115-135 ppm.	[2][8][9]
FTIR	<ul style="list-style-type: none">- O-H Stretch: Broad peak around 3200-3600 cm⁻¹.Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ region.C-O Stretch: Strong peak around 1200-1250 cm⁻¹.C-Br Stretch: Peak in the fingerprint region, typically 500-650 cm⁻¹.	[2]
Mass Spec (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): Two prominent peaks of nearly equal intensity at m/z 172 and	[2][10]

174, corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br).- Key Fragments: Loss of HBr (m/z 93), loss of CO (from M-HBr, m/z 65).

Expert Insight: The presence of two molecular ion peaks (M^+ and $M+2$) with an approximate 1:1 ratio in the mass spectrum is a definitive indicator of a monosubstituted bromine compound, providing a high degree of confidence in sample identification.[\[2\]](#)

Synthesis and Reactivity

General Synthesis Protocol: Electrophilic Bromination of Phenol

A common method for producing bromophenols is through the electrophilic halogenation of phenol using bromine.[\[11\]](#)[\[12\]](#) Controlling the reaction conditions is critical to favor the formation of the ortho-isomer over the para-isomer and to prevent polybromination.

Caption: General workflow for the synthesis of **2-Bromophenol**.

Step-by-Step Methodology:

- Dissolution: Dissolve phenol in a suitable non-polar or moderately polar solvent (e.g., acetic acid or carbon tetrachloride) in a reaction flask equipped with a dropping funnel and a stirrer.[\[12\]](#)
- Bromination: Cool the mixture in an ice bath. Slowly add a stoichiometric amount of the brominating agent (e.g., liquid bromine dissolved in the same solvent) dropwise with continuous stirring. Maintaining a low temperature helps control the reaction rate and selectivity.
- Reaction Monitoring: Allow the reaction to proceed at low temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).[\[13\]](#)

- Quenching & Workup: Once the reaction is complete, it may be quenched with a reducing agent like sodium bisulfite solution to remove excess bromine.
- Extraction: Transfer the mixture to a separatory funnel. Wash with distilled water (3x) and extract the product into an organic solvent like dichloromethane (CH_2Cl_2) or diethyl ether.[13]
- Drying and Evaporation: Combine the organic layers and dry over an anhydrous salt such as sodium sulfate (Na_2SO_4). Filter and evaporate the solvent under reduced pressure.[13]
- Purification: The crude product is then purified, typically by vacuum distillation, to isolate **2-Bromophenol** from other isomers and byproducts.

Trustworthiness through Self-Validation: Each step is designed for control and verification. TLC monitoring ensures the reaction proceeds to completion, preventing unnecessary side reactions. The aqueous wash and extraction steps selectively remove impurities, and the final distillation purifies the compound based on its unique boiling point, a verifiable physical constant.

Reactivity Profile

The reactivity of **2-Bromophenol** is governed by the directing effects of its two functional groups.

- Hydroxyl Group (-OH): As a powerful activating, ortho-, para-directing group, it enhances the electron density of the aromatic ring, making it susceptible to further electrophilic substitution at positions 4 (para) and 6 (ortho).
- Bromine Atom (-Br): A deactivating, yet ortho-, para-directing group. Its electronegativity withdraws electron density inductively, but its lone pairs can participate in resonance. This combined influence makes **2-Bromophenol** a versatile precursor for synthesizing more complex substituted phenols.

Safety, Handling, and Storage

Proper handling of **2-Bromophenol** is critical due to its hazardous nature.[14] It is a flammable liquid and is harmful if swallowed or in contact with skin.[15][16][17]

GHS Hazard Information

Pictogram(s)	Signal Word	Hazard Statement(s)
	Warning	H226: Flammable liquid and vapour. H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H400/H410: Very toxic to aquatic life / with long lasting effects.

(Source: Compiled from [\[16\]](#)[\[17\]](#)[\[18\]](#))

Handling and Storage Protocols

- Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[\[14\]](#)[\[19\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[\[16\]](#) A respiratory protection program must be followed if workplace conditions warrant respirator use.[\[14\]](#)
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[\[20\]](#)[\[21\]](#) Use spark-proof tools and explosion-proof equipment.[\[14\]](#) Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[\[16\]](#)
- Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[\[14\]](#)[\[20\]](#) Keep containers tightly closed and sealed upright to prevent leakage.[\[19\]](#) The compound is light-sensitive and should be stored accordingly.[\[6\]](#)[\[22\]](#)
- Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides.[\[14\]](#)[\[16\]](#)[\[19\]](#)
- Spill & Disposal: In case of a spill, contain the spillage and collect with a non-combustible absorbent material.[\[19\]](#) Dispose of as hazardous waste in accordance with local, state, and

federal regulations.[16] Avoid release to the environment.[16][17]

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